2-(Phenoxymethyl)-piperidine hcl
Description
2-(Phenoxymethyl)-piperidine HCl is a synthetic piperidine derivative characterized by a phenoxymethyl group attached to the second position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-(phenoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11;/h1-3,7-8,11,13H,4-6,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABCKBOXTJHXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-(Phenoxymethyl)-piperidine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Various piperidine derivatives.
Substitution: Compounds with different functional groups replacing the phenoxymethyl group.
Scientific Research Applications
2-(Phenoxymethyl)-piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes or receptors, leading to changes in their activity. The piperidine ring can also play a role in modulating the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
a. Paroxetine Derivatives
describes the synthesis of trans-N-Boc-4-(p-fluorophenyl)-3-[3,4-(methylenedioxy)phenoxymethyl]piperidine, a precursor to paroxetine HCl. Unlike 2-(Phenoxymethyl)-piperidine HCl, paroxetine features a 3,4-methylenedioxy-substituted phenoxymethyl group and a p-fluorophenyl moiety on the piperidine ring.
b. APB Series (Heterocyclic Ester Modifications)
In , compounds like APB-6 and APB-10 replace the benzoyl group in earlier analogs with chromone or coumarin heterocycles. This modification improved nAChR potency by 3–4-fold and reduced off-target effects. Comparatively, this compound lacks a heterocyclic ester but retains the phenoxymethyl group, which may balance lipophilicity and hydrogen-bonding capacity .
c. Cloperastine HCl (Phenoxyalkyl Substituents)
Cloperastine HCl (1-[2-[(4-chlorophenyl)phenylmethoxy]ethyl]piperidine HCl) features a bulky 4-chlorophenylmethoxyethyl chain, which likely increases steric hindrance compared to the simpler phenoxymethyl group in this compound. This structural difference may influence receptor binding kinetics and metabolic stability .
Piperidine vs. Other Heterocycles
a. Piperidine vs. Pyrrolidine (APB-12)
APB-12 in replaces the piperidine ring with a pyrrolidine, shortening the ring size. This change alters conformational flexibility and may reduce metabolic stability compared to piperidine-based compounds like this compound .
b. Piperidine vs. Piperazine (5-HT7 Receptor Ligands)
highlights that replacing piperazine with piperidine in 5-HT7 receptor ligands increases metabolic stability but reduces receptor affinity. This trade-off suggests that this compound may exhibit longer half-lives than piperazine analogs but lower target specificity .
Physicochemical and Pharmacological Properties
a. Lipophilicity and Bioavailability
- This compound: The phenoxymethyl group likely confers moderate lipophilicity (predicted logP ~2.5), balancing blood-brain barrier permeability and aqueous solubility.
- Natural Piperidine Alkaloids () : Compounds like 1-[1-oxo-3-phenylpropenyl]piperidine from Piper nigrum exhibit higher logP values (~3.5) due to acyl groups, favoring membrane interaction but limiting solubility .
Pharmacological Implications
While direct activity data for this compound is scarce, structural parallels suggest:
- nAChR Modulation: Similar to APB-6, the phenoxymethyl group may enhance binding to nAChR subtypes, though potency may lag behind heterocyclic analogs .
- Antitussive Potential: Structural resemblance to cloperastine HCl implies possible cough suppression activity via peripheral opioid receptor interactions .
Data Table: Structural and Inferred Properties
| Compound | Key Substituents | Heterocycle | Predicted logP | Molecular Weight | Inferred Activity |
|---|---|---|---|---|---|
| This compound | Phenoxymethyl (C6H5OCH2-) | Piperidine | ~2.5 | 255.75 | CNS modulation, antitussive |
| Paroxetine HCl | 3,4-Methylenedioxy-phenoxymethyl | Piperidine | ~3.0 | 374.84 | SSRI (SERT inhibition) |
| APB-6 | 4-Chlorophenylalkyl + Chromone | Piperidine | ~1.8 | 420.30 | nAChR agonist |
| Cloperastine HCl | 4-Chlorophenylmethoxyethyl | Piperidine | ~3.2 | 357.29 | Antitussive |
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